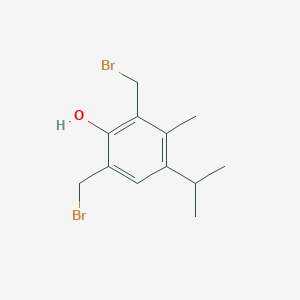
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is an organic compound that belongs to the class of bromomethylated phenols. This compound is characterized by the presence of two bromomethyl groups attached to a phenolic ring, which also contains a methyl group and an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol typically involves the bromination of 3-methyl-4-(propan-2-yl)phenol. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the methyl groups at the 2 and 6 positions of the phenolic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
化学反应分析
Types of Reactions
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azides, thiols, and amines derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include methylated phenols.
科学研究应用
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
相似化合物的比较
Similar Compounds
2,6-Dibromomethylphenol: Lacks the methyl and isopropyl groups, making it less sterically hindered.
2,6-Bis(chloromethyl)-3-methyl-4-(propan-2-yl)phenol: Contains chlorine instead of bromine, leading to different reactivity and properties.
2,6-Bis(bromomethyl)-4-(propan-2-yl)phenol: Lacks the methyl group, affecting its chemical behavior.
Uniqueness
2,6-Bis(bromomethyl)-3-methyl-4-(propan-2-yl)phenol is unique due to the presence of both bromomethyl groups and the combination of methyl and isopropyl groups on the phenolic ring. This unique structure imparts specific reactivity and properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
116061-07-5 |
|---|---|
分子式 |
C12H16Br2O |
分子量 |
336.06 g/mol |
IUPAC 名称 |
2,6-bis(bromomethyl)-3-methyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C12H16Br2O/c1-7(2)10-4-9(5-13)12(15)11(6-14)8(10)3/h4,7,15H,5-6H2,1-3H3 |
InChI 键 |
USPZVBGBMUEXBG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1CBr)O)CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


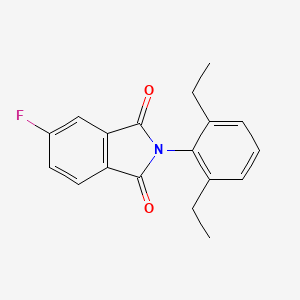
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)
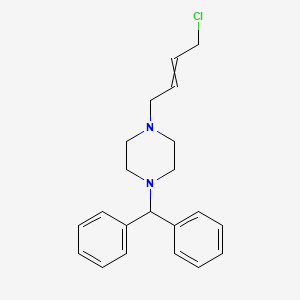

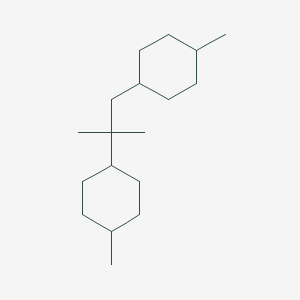
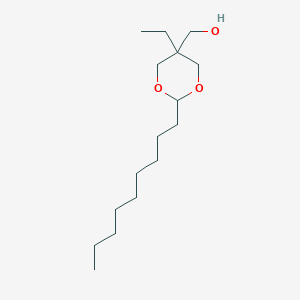
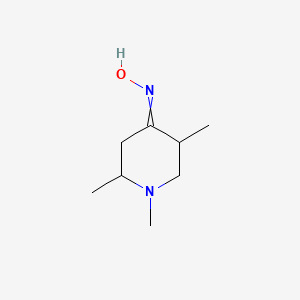
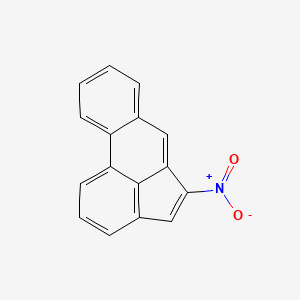
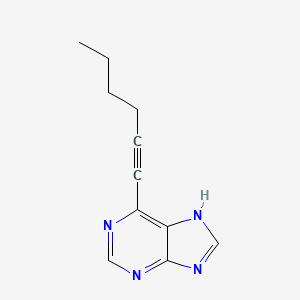
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide](/img/structure/B14311713.png)
![2-Hydrazinylidene-3-[(4-methylphenyl)methyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B14311719.png)
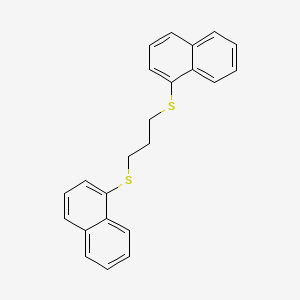
![11-Methyl-7-oxa-1,5-dithiaspiro[5.5]undecane](/img/structure/B14311726.png)
